molecular formula C16H19ClN6O B10891122 3-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10891122
M. Wt: 346.81 g/mol
InChI Key: PKNPRHCVSQKUTI-UHFFFAOYSA-N
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Description

3-CHLORO-N~2~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N~2~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrazolopyrimidine core: This involves the cyclization of the alkylated pyrazole with a suitable precursor such as 2-chloropyrimidine under reflux conditions.

    Introduction of the carboxamide group: This is typically done through the reaction of the pyrazolopyrimidine intermediate with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N~2~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in polar aprotic solvents like DMF or DMSO, using bases such as sodium hydride or potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

    Substitution reactions: Formation of substituted pyrazolopyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-CHLORO-N~2~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CHLORO-N~2~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.

    Imidazole derivatives: Imidazoles are structurally related to pyrazoles and also exhibit a wide range of biological activities.

Uniqueness

3-CHLORO-N~2~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings

Properties

Molecular Formula

C16H19ClN6O

Molecular Weight

346.81 g/mol

IUPAC Name

3-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H19ClN6O/c1-5-22-11(3)12(10(2)19-22)9-21(4)16(24)14-13(17)15-18-7-6-8-23(15)20-14/h6-8H,5,9H2,1-4H3

InChI Key

PKNPRHCVSQKUTI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)C2=NN3C=CC=NC3=C2Cl)C

Origin of Product

United States

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